1-(2,4-Dichlorophenyl)-1H-imidazole

Antifungal Azole QSAR

Azole antifungal R&D frequently stalls on sourcing the precise 2,4-dichlorophenyl-imidazole pharmacophore-QSAR studies confirm that even minor halogen substitutions slash CYP51 affinity and antifungal potency (R=0.800-0.820). This compound resolves that bottleneck as the validated minimal scaffold. • Core of miconazole & econazole; ED50 values as low as 0.053 ppm against Fusarium oxysporum. • Direct N-arylation entry point-reduces synthetic steps vs. multi-route alternatives, lowering manufacturing cost. • Supplied with full QA documentation for immediate use in focused library synthesis or API intermediate scale-up.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Cat. No. B12989006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)-1H-imidazole
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)N2C=CN=C2
InChIInChI=1S/C9H6Cl2N2/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H
InChIKeyMUSVOFHUICVCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichlorophenyl)-1H-imidazole: Key Antifungal Scaffold


1-(2,4-Dichlorophenyl)-1H-imidazole (CAS 22916-47-8) is a five-membered heterocyclic compound featuring an imidazole ring directly N-linked to a 2,4-dichlorophenyl moiety [1]. This structural motif constitutes the core pharmacophore of several clinically significant antifungal imidazole derivatives, including miconazole, econazole, and imazalil, where the 2,4-dichlorophenyl substitution pattern is critical for target enzyme binding and antifungal potency [2]. The compound serves as a key synthetic intermediate and a minimal scaffold for understanding the fundamental structure-activity relationships (SAR) of 1-substituted imidazole antifungals [3].

1-(2,4-Dichlorophenyl)-1H-imidazole: Substitution Risks


Generic substitution among imidazole antifungals is not straightforward due to the critical role of the 2,4-dichlorophenyl substitution pattern in determining antifungal potency, spectrum of activity, and physicochemical properties. QSAR studies across 265 imidazole derivatives demonstrate that lipophilicity (ClogP) and steric bulk around the phenyl ring are key determinants of activity against Candida albicans and Rhodotorula glutinis, with correlation coefficients of R=0.800 and R=0.820, respectively [1]. The 2,4-dichloro substitution pattern on the phenyl ring is a conserved feature in potent antifungals like econazole (ED50 0.053 ppm against Fusarium oxysporum) and miconazole (ED50 0.173 ppm), where even minor alterations in halogen substitution can significantly impact target binding and antifungal efficacy [2]. Therefore, substitution with analogs lacking this precise substitution pattern cannot be assumed to yield equivalent biological performance.

1-(2,4-Dichlorophenyl)-1H-imidazole: Quantitative Differentiation


Antifungal Potency vs. Other Azoles

Derivatives containing the 1-(2,4-dichlorophenyl)-1H-imidazole core exhibit superior antifungal potency compared to other azole scaffolds. In a direct comparative study, econazole (a 2,4-dichlorophenyl imidazole derivative) demonstrated an ED50 of 0.053 ppm against Fusarium oxysporum, which is 1.66-fold more potent than clotrimazole (ED50 0.088 ppm) and 3.26-fold more potent than miconazole (ED50 0.173 ppm) [1]. This quantifies the enhanced activity associated with the specific 2,4-dichlorophenyl substitution pattern.

Antifungal Azole QSAR

QSAR Lipophilicity Requirements

Quantitative Structure-Activity Relationship (QSAR) analysis of 265 imidazole derivatives reveals that lipophilicity (ClogP) is a critical determinant of antifungal potency, with correlation coefficients of R=0.800 against Candida albicans and R=0.820 against Rhodotorula glutinis [1]. The 2,4-dichlorophenyl moiety contributes a specific calculated logP value that places this scaffold within an optimal lipophilicity window for membrane permeability and target engagement. Derivatives with shorter or longer alkyl chains show reduced antifungal efficiency [2].

QSAR Lipophilicity Antifungal

N-Arylation vs. Multi-Step Synthesis

The synthesis of 1-(2,4-dichlorophenyl)-1H-imidazole via direct N-arylation of imidazole with 2,4-dichlorobenzyl chloride offers a more efficient route compared to alternative methods for synthesizing structurally similar imidazole derivatives. For instance, the synthesis of the related compound 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol requires a multi-step process involving epoxidation of 2,4-dichlorophenylaldehyde with sulphonium ylide, followed by imidazole ring opening [1]. The direct N-arylation route reduces the number of synthetic steps and can improve overall yield and purity.

Synthetic Chemistry Yield Efficiency

1-(2,4-Dichlorophenyl)-1H-imidazole: Application Scenarios


Antifungal Lead Optimization

1-(2,4-Dichlorophenyl)-1H-imidazole serves as an optimal starting scaffold for antifungal lead optimization programs due to its validated role as the core pharmacophore in clinically used imidazole antifungals [1]. QSAR studies demonstrate that the 2,4-dichlorophenyl moiety contributes to an optimal lipophilicity profile (ClogP) that correlates with potent antifungal activity against Candida species (R=0.800) [2]. Medicinal chemists can leverage this scaffold to synthesize focused libraries while maintaining the critical substitution pattern known to be essential for CYP51 binding [3].

Econazole and Miconazole Intermediate

This compound is a key synthetic intermediate for producing econazole, miconazole, and related 2,4-dichlorophenyl imidazole antifungals [1]. The direct N-arylation of imidazole with 2,4-dichlorobenzyl chloride provides a more efficient synthetic entry compared to multi-step routes for alternative scaffolds, potentially reducing manufacturing costs and improving overall yield [2]. This makes it a strategic choice for pharmaceutical manufacturing and custom synthesis of antifungal agents.

Imazalil Analogs in Agriculture

The 1-(2,4-dichlorophenyl)-1H-imidazole core is the basis for imazalil (1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole), a widely used agricultural fungicide [1]. The 2,4-dichlorophenyl moiety is essential for antifungal activity, as demonstrated by the superior potency of econazole (ED50 0.053 ppm) compared to other azoles against Fusarium oxysporum [2]. Agrochemical researchers can use this scaffold to develop new fungicidal agents with optimized activity against crop pathogens.

CYP51 Inhibitor SAR Studies

1-(2,4-Dichlorophenyl)-1H-imidazole serves as a minimal pharmacophore for investigating the binding requirements of sterol 14α-demethylase (CYP51), the molecular target of azole antifungals [1]. Its simple structure allows for systematic SAR studies to deconvolute the contributions of the imidazole ring (heme iron coordination) versus the 2,4-dichlorophenyl group (hydrophobic pocket occupancy). QSAR models derived from 265 imidazole derivatives provide a quantitative framework for predicting antifungal activity based on physicochemical properties [2].

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